1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one
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Overview
Description
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a complex organic compound that features a pyrazole ring substituted with chlorine and iodine atoms.
Preparation Methods
The synthesis of 1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to achieve the desired substitutions .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions .
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-(3-Chloro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with similar compounds such as:
- 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine
- 7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
- 5-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine .
These compounds share structural similarities but differ in their specific substituents and ring structures, leading to unique properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H8ClIN2O |
---|---|
Molecular Weight |
346.55 g/mol |
IUPAC Name |
1-[3-chloro-4-(4-iodopyrazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H8ClIN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3 |
InChI Key |
AVJZKYDASFQGSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)I)Cl |
Origin of Product |
United States |
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